Didodecyl disulfide

Catalog No.
S593961
CAS No.
2757-37-1
M.F
C24H50S2
M. Wt
402.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didodecyl disulfide

CAS Number

2757-37-1

Product Name

Didodecyl disulfide

IUPAC Name

1-(dodecyldisulfanyl)dodecane

Molecular Formula

C24H50S2

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

GAYUSSOCODCSNF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC

Synonyms

didodecyl disulfide, dilauryl disulfide

Canonical SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC

Didodecyl disulfide (CAS 2757-37-1) is a symmetrical, long-chain dialkyl disulfide utilized primarily as an ashless boundary lubricant additive, a stable precursor for metal nanoparticle synthesis, and a surface-capping agent for self-assembled monolayers (SAMs). Compared to its monomeric thiol counterpart (1-dodecanethiol), didodecyl disulfide exhibits significantly higher oxidative stability and lower odor, altering its handling profile and reaction kinetics in industrial workflows [1]. In procurement contexts, the selection of this specific C24-chain disulfide is driven by its controlled sulfur-release properties, which provide a quantifiable balance between tribological film formation and the prevention of corrosive wear on metal substrates [2].

Research & Procurement Fit

01 Formulation workflow: High-load EP lubrication and anti-wear additive development.
02 Selection logic: Extended C12 alkyl chains ensure compatibility with non-polar base oils; chain length distinguishes performance from shorter-chain disulfides.
03 Procurement context: Specialty organosulfur for tribology; not a direct substitute for generic short-chain dialkyl disulfides without formulation revalidation.

Substituting didodecyl disulfide with 1-dodecanethiol or shorter-chain disulfides fundamentally alters process kinetics and material compatibility. In surface functionalization, thiols rapidly etch native metal oxides, whereas didodecyl disulfide leaves the oxide layer intact, resulting in entirely different monolayer assembly rates and interface structures [1]. In tribological formulations, replacing didodecyl disulfide with highly active sulfur compounds or shorter-chain analogs (such as dibenzyl disulfide) increases chemical reactivity but introduces a severe risk of corrosive wear on steel components, making generic substitution unviable for long-life anti-wear applications [2].

Substitution Risk

Alkyl Chain Length Mismatch
Shorter-chain analogs may shift oil solubility and adsorption kinetics, potentially altering anti-wear film formation and EP protection.
Additive Package Synergy Drift
Didodecyl disulfide and dibutyl disulfide exhibit distinct synergistic or antagonistic behaviors with co-additives; a direct swap may alter the overall anti-wear response.
Corrosion Behavior Profile
Promotion of naphthenic acid corrosion is concentration-dependent; substitution with an aromatic disulfide may not replicate this specific corrosion risk context.

Native Oxide Preservation and SAM Adsorption Kinetics on Copper

When applied to oxidizable metals such as copper, didodecyl disulfide exhibits fundamentally different adsorption kinetics compared to 1-dodecanethiol. In-situ electrochemical impedance spectroscopy demonstrates that 1-dodecanethiol achieves approximately 90% surface coverage within 10 seconds by effectively removing the native copper oxide layer [1]. In contrast, didodecyl disulfide does not etch the copper oxide layer, resulting in a significantly slower and less complete adsorption process under identical conditions [1].

Evidence DimensionSurface coverage speed and oxide removal capability
Target Compound DataSlow adsorption; incapable of removing the copper oxide layer
Comparator Or Baseline1-Dodecanethiol (achieves ~90% coverage in 10 seconds with effective oxide removal)
Quantified DifferenceThiol provides near-instantaneous oxide-etching coverage, whereas the disulfide preserves the oxide and adsorbs slowly
ConditionsIn-situ electrochemical impedance spectroscopy on copper substrates

Buyers must procure the disulfide when the industrial process requires preserving the native oxide layer on copper, whereas the thiol is required for rapid, oxide-free monolayer formation.

EP Performance
Class-level inference
Dialkyl disulfide > dialkyl sulfide
Informs EP additive class selection for high-stress lubrication.
Qualitative ranking; review specific tribological conditions.

Chemical Reactivity and Corrosive Wear Prevention in Boundary Lubrication

In binary additive systems for boundary lubrication, the chemical reactivity of the sulfur source directly dictates the balance between anti-wear film formation and corrosive degradation of the metal. Friction tests utilizing radioactive tracers reveal that didodecyl disulfide exhibits the lowest chemical reactivity toward steel surfaces among tested sulfur compounds, whereas elementary sulfur displays the highest reactivity and dibenzyl disulfide shows intermediate reactivity [1]. This low reactivity translates to a controlled release of sulfur, preventing the excessive chemical attack that causes corrosive wear.

Evidence DimensionChemical reactivity rate with steel surfaces
Target Compound DataLowest reactivity among tested sulfur additives
Comparator Or BaselineElementary sulfur (highest reactivity) and dibenzyl disulfide (intermediate reactivity)
Quantified DifferenceDidodecyl disulfide significantly reduces the rate of corrosive chemical reaction compared to elementary sulfur and shorter/aromatic disulfides
ConditionsFriction tests on steel surfaces with line contact using S35-labeled sulfur compounds in cetane solution

Formulators select didodecyl disulfide over more active sulfur compounds to manufacture extreme-pressure lubricants that protect steel components without inducing long-term corrosive wear.

Anti-Wear Synergy
Head-to-head
Different synergistic behaviors in multi-component additive packages.
Additive package interactions require formulation-specific validation.
23 compositions tested; antagonism or synergy depends on co-additive profile.

Ligand Exchange Kinetics for Asymmetric Nanoparticle Functionalization

The stability of the S-S bond in didodecyl disulfide alters the kinetics of ligand exchange on gold nanoparticles compared to standard thiols. When reacting with thiolate-protected gold nanoparticles, the disulfide-thiolate (D-T) exchange reaction utilizing didodecyl disulfide is substantially slower than the thiol-thiolate (T-T) exchange [1]. This kinetic difference is quantified by the singlet oxygen generation quantum yield (ΦΔ) of the resulting conjugates: the product of the D-T exchange with the disulfide yielded a ΦΔ of 0.05 ± 0.03, remaining almost unchanged from the baseline, whereas the T-T exchange with the thiol yielded a highly substituted product with a ΦΔ of 0.24 ± 0.01 [1].

Evidence DimensionLigand exchange efficiency (measured via quantum yield ΦΔ of the product)
Target Compound DataΦΔ = 0.05 ± 0.03 (slow, limited exchange)
Comparator Or Baseline1-Dodecanethiol (ΦΔ = 0.24 ± 0.01, rapid and extensive exchange)
Quantified DifferenceThe thiol achieves a nearly 5-fold higher quantum yield change due to rapid exchange, while the disulfide restricts the exchange rate
ConditionsLigand exchange on 1-dodecanethiolate-protected gold nanoparticles (2.5 nm core) at room temperature for 10 hours

Procuring the disulfide instead of the thiol allows researchers to deliberately slow down ligand exchange, enabling the controlled synthesis of mixed-monolayer or asymmetric nanoparticles.

NAC Promotion
Head-to-head
Promotes corrosion rate; distinct from dibenzyl disulfide.
Identifies context-dependent corrosion risk in naphthenic acid environments.
Corrosion rate increases with disulfide concentration.

Inverse-Micelle Water Dependency in Brust-Schiffrin Nanoparticle Synthesis

When utilizing didodecyl disulfide as a capping ligand in the two-phase Brust-Schiffrin method (BSM), the mechanism of precursor activation differs fundamentally from thiol-based synthesis. The cleavage of the robust S-S bond in didodecyl disulfide strictly requires the presence of inverse-micelle-encapsulated water to react with the Au(III) complex [1]. This water-enabled bond breaking is a critical, specific step for disulfides that dictates the subsequent nucleation and growth phases, ultimately leading to the formation of highly crystalline, defect-free gold nanoparticles [1].

Evidence DimensionRequirement for inverse-micelle-encapsulated water for S-S bond cleavage
Target Compound DataStrictly requires inverse-micelle water to break the S-S bond and initiate Au(III) reduction
Comparator Or BaselineStandard monomeric thiols (do not require this specific water-mediated cleavage step)
Quantified DifferenceDisulfide activation is water-dependent in the organic phase, altering the standard BSM reaction pathway
ConditionsTwo-phase Brust-Schiffrin synthesis of gold nanoparticles using tetraoctylammonium bromide (TOAB)

Process engineers must account for this specific water-dependent activation step when substituting thiols with didodecyl disulfide to ensure reproducible nanoparticle yields.

CuO Inhibition
Data to verify
Effective loading range: 0.1–0.5 g/L in 1:1 H₂SO₄.
Supports inhibitor loading screening for acidic copper systems.
Supplier technical datasheet; review specific adsorption and surface conditions.
SAM Formation
Supporting evidence
Forms cationic self-assembled monolayers on gold; different binding motif than dithiols.
Enables surface architecture control and ionic function engineering.
Characterized by surface plasmon resonance.

Non-Corrosive Extreme Pressure (EP) Lubricant Formulation

Due to its low chemical reactivity toward steel surfaces compared to elementary sulfur and dibenzyl disulfide [1], didodecyl disulfide is utilized in the formulation of ashless extreme-pressure and anti-wear lubricants. It provides a controlled release of sulfur under boundary lubrication conditions, forming a protective tribofilm without causing the severe corrosive wear associated with highly active sulfur additives.

Oxide-Preserving Passivation of Copper Substrates

Unlike 1-dodecanethiol, which rapidly etches native copper oxides, didodecyl disulfide adsorbs slowly and leaves the oxide layer intact [2]. This property makes it an effective reagent for industrial processes that require the hydrophobic functionalization of copper surfaces while explicitly preserving the native oxide barrier for electronic or structural reasons.

Controlled Mixed-Ligand Gold Nanoparticle Synthesis

The inherent stability of the S-S bond in didodecyl disulfide results in a significantly slower disulfide-thiolate ligand exchange rate compared to standard thiols[3]. Researchers procure this compound to exploit this slow kinetics, allowing for the precise, controlled fabrication of asymmetric or mixed-monolayer gold nanoparticles where rapid thiol-based exchange would result in complete over-substitution.

High-Quality Nanoparticle Production via Modified Brust-Schiffrin Methods

Didodecyl disulfide is employed as a stable precursor in two-phase gold nanoparticle synthesis. Because its activation strictly relies on inverse-micelle-encapsulated water to cleave the S-S bond [4], formulators can manipulate the water content in the organic phase to tightly control the nucleation rate, yielding highly crystalline nanoparticles with narrow size distributions.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Load EP Lubricants
Disulfide EP performance class
Verify load-carrying capacity under specific formulation conditions
Custom Anti-Wear Packages
Additive synergy profile
Validate anti-wear response in target additive mixture
Copper Corrosion Inhibition
Acidic media inhibition concentration
Confirm effective loading range and surface adsorption in system
SAM Surface Functionalization
Gold substrate SAM formation
Characterize monolayer structure and ionic functions

XLogP3

12.1

UNII

4U5M2RO88M

Other CAS

2757-37-1

Wikipedia

Dilauryl disulfide

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